(Rac)-Ruxolitinib-d9 certificate of analysis explained
(Rac)-Ruxolitinib-d9 certificate of analysis explained
An In-Depth Technical Guide to the Certificate of Analysis for (Rac)-Ruxolitinib-d9
For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a research compound.[1][2][3][4] This guide provides a detailed explanation of the data and experimental protocols associated with a typical CoA for (Rac)-Ruxolitinib-d9, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib.[5] Understanding this document is paramount for ensuring the validity and reproducibility of experimental results.[3]
(Rac)-Ruxolitinib-d9: Compound Overview
(Rac)-Ruxolitinib-d9 is a stable isotope-labeled version of Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2 tyrosine kinases.[5][6][7] The "d9" designation indicates that nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium atoms.[8] This isotopic labeling makes the compound a valuable tool in pharmacokinetic studies, particularly as an internal standard in mass spectrometry-based bioanalysis to improve detection sensitivity and track metabolic pathways.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data typically presented on a CoA for (Rac)-Ruxolitinib-d9.[10][11][12]
Table 1: Identification and Chemical Properties
| Parameter | Value |
| Chemical Name | 3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanenitrile[8][12] |
| Molecular Formula | C₁₇H₉D₉N₆[10][11][12] |
| Molecular Weight | 315.42 g/mol [10][11][12] |
| CAS Number | 2469553-67-9[10][11] |
| Appearance | White to yellow solid[11] |
Table 2: Quality and Purity Specifications
| Test | Specification | Result |
| Purity (by HPLC) | ≥95% | 99.44%[11] |
| ¹H NMR | Conforms to Structure | Conforms |
| Mass Spectrometry | Conforms to Structure | Conforms |
| Isotopic Enrichment | ≥98% | Conforms |
Experimental Protocols
The specifications outlined in the CoA are verified through rigorous analytical testing. The methodologies for these key experiments are detailed below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating components in a liquid sample.[13] The purity value on a CoA is often determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[14]
Methodology:
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column : A C18 reverse-phase column (e.g., 3.0 mm x 150 mm, 3 µm particle size) is commonly used.[15]
-
Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[15]
-
Flow Rate : A typical flow rate is around 0.6 mL/min.[15]
-
Detection : UV detection at a specific wavelength (e.g., 220 nm or 254 nm) where the analyte has strong absorbance.[15][16]
-
Procedure :
-
A solution of (Rac)-Ruxolitinib-d9 at a known concentration is prepared.
-
The solution is injected into the HPLC system.
-
The components of the sample are separated based on their affinity for the stationary phase of the column as the mobile phase passes through.
-
The detector measures the absorbance of the eluting components over time, generating a chromatogram.
-
The purity is calculated by the area normalization method, where the area of the main product peak is divided by the total area of all detected peaks.[14]
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is used to confirm the molecular weight of the compound and to verify the successful incorporation of deuterium atoms.
Methodology:
-
Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source : Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analyzer : A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Procedure :
-
The sample is introduced into the ion source, where it is ionized.
-
The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
For (Rac)-Ruxolitinib-d9, the observed molecular ion peak should correspond to its calculated molecular weight (315.42). The spectrum will also show a characteristic isotopic distribution pattern confirming the presence of nine deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule and is used to confirm the identity of the compound and the position of the deuterium labels.[9]
Methodology:
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to dissolve the sample.
-
Experiment : A standard ¹H (proton) NMR experiment is performed.
-
Procedure :
-
The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired.
-
The spectrum is analyzed for chemical shifts, integration values, and coupling patterns of the proton signals.
-
For (Rac)-Ruxolitinib-d9, the proton signals corresponding to the cyclopentyl group should be significantly reduced or absent, confirming the successful deuterium labeling at these positions. The remaining signals should match the expected structure of the Ruxolitinib molecule.
-
Mandatory Visualizations
Ruxolitinib Mechanism of Action: JAK/STAT Signaling Pathway
Ruxolitinib functions by inhibiting the Janus kinases (JAKs), particularly JAK1 and JAK2.[6][7] These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, survival, and inflammation.[17] By blocking JAK1 and JAK2, Ruxolitinib disrupts this pathway, which is often overactive in myeloproliferative neoplasms and inflammatory conditions.[6][17]
Caption: Ruxolitinib inhibits the JAK/STAT signaling pathway.
Experimental Workflow for CoA Generation
The process of generating a CoA involves a logical sequence of steps, from receiving the sample to final quality approval.
Caption: The workflow for generating a Certificate of Analysis.
Logical Structure of a Certificate of Analysis
A CoA is a structured document where different pieces of information are logically related to provide a comprehensive quality overview.
Caption: The logical relationship of sections within a CoA.
References
- 1. neuageinstitute.com [neuageinstitute.com]
- 2. Significance of Certificate of Analysis [starsoftware.co]
- 3. alliancechemical.com [alliancechemical.com]
- 4. inecta.com [inecta.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. (Rac)-Ruxolitinib-d9 () for sale [vulcanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Rac Ruxolitinib-D9 | CAS No- 2469553-67-9 | Simson Pharma Limited [simsonpharma.com]
- 13. moravek.com [moravek.com]
- 14. torontech.com [torontech.com]
- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 17. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
